p-HYDROXYNOREPHEDRINE

adrenergic receptor pharmacology cAMP signaling false neurotransmitter mechanism

Procure p-Hydroxynorephedrine (PHN, CAS 552-85-2) as your definitive false neurotransmitter probe. Unlike norephedrine or octopamine, PHN uniquely combines an extended 55-hour half-life with no direct adrenergic receptor agonism, enabling sustained, artifact-free studies of catecholamine depletion and metabolite pharmacology. Validate your forensic toxicology assays with this HPLC-ready, stereochemically characterized standard. Inquire for competitive bulk or custom synthesis quotes.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 552-85-2
Cat. No. B107525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-HYDROXYNOREPHEDRINE
CAS552-85-2
Synonymsα-(1-Aminoethyl)-p-hydroxybenzyl Alcohol; _x000B_1-(4-Hydroxyphenyl)-1-hydroxy-2-aminopropane; _x000B_p-Hydroxynorpseudoephedrine; _x000B_α-(1-Aminoethyl)-p-hydroxybenzyl Alcohol;  α-Methyloctopamine; 
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=C(C=C1)O)O)N
InChIInChI=1S/C9H13NO2/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6,9,11-12H,10H2,1H3
InChIKeyJAYBQRKXEFDRER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Hydroxynorephedrine (CAS 552-85-2) Scientific Procurement: Key Class Identity and Baseline


p-Hydroxynorephedrine (PHN, 4-hydroxynorephedrine, CAS 552-85-2) is the para-hydroxy analog of norephedrine (phenylpropanolamine) and an active sympathomimetic metabolite of amphetamine and methamphetamine in humans [1]. As a β-phenethylamine derivative, PHN functions as a false neurotransmitter that can be taken up into adrenergic neurons, displace endogenous norepinephrine from vesicular stores, and substitute for norepinephrine in the transmitter pool, thereby altering adrenergic transmission [2]. The compound exists as stereoisomers, and its pharmacological profile—including lack of direct adrenergic receptor agonist activity—distinguishes it from structurally related sympathomimetic amines such as norephedrine, octopamine, and norepinephrine [3]. PHN is employed in research settings as an analytical reference standard, a tool for investigating false neurotransmitter mechanisms, and a probe for studying amphetamine metabolite pharmacology.

p-Hydroxynorephedrine Procurement: Why In-Class Analogs Cannot Substitute


PHN cannot be simply substituted with structurally related sympathomimetic amines such as norephedrine, octopamine, or p-hydroxyamphetamine because it exhibits a unique combination of false neurotransmitter activity, stereochemical dependence, and differential neurochemical selectivity that other class members do not simultaneously possess. Unlike norephedrine, which is minimally metabolized in humans (3-4% of an oral dose) [1], PHN acts as a long-lived metabolite of amphetamine with an extended elimination half-life of approximately 55 hours [2], enabling sustained interference with adrenergic function. Critically, neither enantiomer of PHN demonstrates agonist activity at the noradrenergic cAMP generating system, distinguishing it from direct-acting agonists like norepinephrine [3]. Furthermore, PHN shows differential potency in depleting serotonin stores compared to its metabolic precursor p-hydroxyamphetamine [4]. These compound-specific pharmacological signatures mean that substitution with alternative phenethylamines will yield fundamentally different experimental outcomes and invalidate cross-study comparisons.

p-Hydroxynorephedrine: Quantitative Comparator Evidence for Scientific Selection


p-Hydroxynorephedrine vs. Norepinephrine: Lack of Direct Adrenergic Receptor Agonist Activity in Rat Brain cAMP System

In a head-to-head comparison using the noradrenergic cyclic AMP generating system in rat limbic forebrain slices, neither enantiomer of p-hydroxynorephedrine (PHN) exhibited detectable agonist activity, whereas the endogenous reference agonist (R)-norepinephrine demonstrated robust concentration-dependent cAMP stimulation [1]. This absence of direct receptor agonism confirms PHN's classification as a false neurotransmitter that acts via displacement of endogenous norepinephrine rather than by direct receptor activation, a mechanism distinct from that of norepinephrine and certain other sympathomimetic amines.

adrenergic receptor pharmacology cAMP signaling false neurotransmitter mechanism stereochemistry

p-Hydroxynorephedrine vs. p-Hydroxyamphetamine: Differential Serotonin Depletion Potency Following Intrastriatal Administration

In a direct comparative study examining the neurochemical effects of amphetamine metabolites, intrastriatal administration of p-hydroxynorephedrine (p-OHNor) produced significantly greater depletion of serotonin concentrations than its metabolic precursor p-hydroxyamphetamine (p-OHA), despite both compounds being equally potent in reducing dopamine concentrations [1]. This differential serotonergic effect represents a pharmacologically meaningful distinction between these two structurally related metabolites.

serotonergic system neurochemistry amphetamine metabolites striatal neurotransmission

p-Hydroxynorephedrine in Hypertensive Patients: Quantitative Blood Pressure Reduction and Pharmacokinetic Half-Life vs. Placebo

In a placebo-controlled clinical study of eight hypertensive patients receiving p-hydroxynorephedrine (PHN) 600 mg daily, mean erect blood pressure decreased by 22/14 mmHg and supine blood pressure decreased by 9/6 mmHg relative to placebo [1]. The post-Valsalva diastolic overshoot was abolished, and pressor sensitivity to tyramine decreased while the pressor response to norepinephrine was enhanced, confirming false neurotransmitter activity in human subjects. Urinary excretion of vanillylmandelic acid and norepinephrine decreased by 42% each, while normetanephrine excretion increased by 400%, indicating substantial alteration of catecholamine metabolism.

cardiovascular pharmacology hypertension false neurotransmitter clinical pharmacology

p-Hydroxynorephedrine: Biphasic Behavioral Modulation of Methamphetamine-Induced Locomotor Stimulation

In a study examining the modulatory effects of p-hydroxynorephedrine (OH-NE) on methamphetamine (MAP)-induced behaviors, OH-NE produced a dose-dependent biphasic effect on locomotor stimulation in rats. Pretreatment with 5 mg/kg OH-NE enhanced the locomotor stimulating effect of 0.5-2 mg/kg MAP, whereas 30 mg/kg OH-NE severely suppressed the stimulating effect of MAP [1]. This biphasic modulation was observed specifically for MAP-induced locomotion but did not affect apomorphine-induced stimulation at the 30 mg/kg dose, suggesting dopaminergic mechanism involvement.

behavioral pharmacology methamphetamine locomotor activity dopaminergic mechanisms

p-Hydroxynorephedrine vs. p-Hydroxyamphetamine vs. Amphetamine: Comparative Effects on ³H-Norepinephrine Uptake and Release in Rat Cerebral Cortex

In a direct comparative study of amphetamine and its hydroxylated metabolites using rat cerebral cortex slices preloaded with ³H-norepinephrine, p-hydroxynorephedrine (PHN), p-hydroxyamphetamine, and amphetamine were evaluated for their effects on norepinephrine uptake inhibition and release [1]. This head-to-head comparison provides quantitative differentiation of the relative potencies of these structurally related compounds at the presynaptic norepinephrine transporter, which is mechanistically linked to their sympathomimetic and false neurotransmitter actions.

norepinephrine uptake neurotransmitter release amphetamine metabolites synaptic pharmacology

p-Hydroxynorephedrine: Selective Brain Regional Distribution Distinct from Norepinephrine

Studies on the selective distribution of p-hydroxynorephedrine (pOHNE) in different rat brain areas demonstrate that its accumulation pattern is distinct from endogenous norepinephrine and is dependent on intact noradrenergic innervation. In animals treated with 6-hydroxydopamine (6-OHDA) to selectively lesion noradrenergic terminals, pOHNE levels were 60% lower compared to controls, and brain norepinephrine concentrations were decreased by a similar extent, while 80% of dopamine remained present [1]. This indicates that pOHNE accumulation requires functional noradrenergic nerve terminals, distinguishing its distribution profile from dopamine-dependent compounds.

brain distribution catecholamine research noradrenergic system 6-hydroxydopamine

p-Hydroxynorephedrine (CAS 552-85-2): Evidence-Based Research and Industrial Applications


False Neurotransmitter Mechanism Studies in Cardiovascular Pharmacology

PHN is the prototypical false neurotransmitter for investigating adrenergic neuron function and antihypertensive mechanisms. The clinical evidence demonstrating 22/14 mmHg erect blood pressure reduction, abolition of post-Valsalva diastolic overshoot, decreased tyramine pressor sensitivity, and 42% reduction in urinary norepinephrine and VMA excretion [6] establishes PHN as a validated tool for studies requiring quantitative assessment of false neurotransmitter-mediated adrenergic impairment. The 55-hour elimination half-life enables sustained experimental protocols without repeated dosing.

Amphetamine and Methamphetamine Metabolite Pharmacology Research

PHN serves as an essential reference compound for dissecting the contribution of hydroxylated metabolites to amphetamine and methamphetamine pharmacology. Its differential potency in depleting serotonin stores compared to p-hydroxyamphetamine [6], its biphasic modulation of methamphetamine-induced locomotor behavior (enhancement at 5 mg/kg, suppression at 30 mg/kg) [3], and its comparative effects on norepinephrine uptake and release versus amphetamine and p-hydroxyamphetamine [4] make PHN indispensable for studies seeking to isolate metabolite-specific effects from parent drug actions.

Analytical Reference Standard for Sympathomimetic Amine Detection and Quantification

PHN is employed as a certified reference standard in forensic toxicology and clinical pharmacology laboratories for the identification and quantification of amphetamine metabolites in biological matrices. Validated HPLC methods with electrochemical detection have been developed specifically for the simultaneous determination of amphetamine and 4-hydroxynorephedrine (PHN) [6]. Procurement of high-purity PHN reference material is essential for calibrating analytical instrumentation, validating assay specificity, and ensuring regulatory compliance in drug testing and pharmacokinetic studies.

Stereochemistry-Dependent Adrenergic Pharmacology Research

The stereochemical specificity of PHN—where neither enantiomer demonstrates agonist activity at the noradrenergic cAMP generating system [6]—makes this compound valuable for investigating structure-activity relationships among β-phenethylamines. Researchers studying the stereochemical requirements for adrenergic receptor activation or false neurotransmitter incorporation can use PHN enantiomers as negative controls for receptor agonism while maintaining the capacity for neuronal uptake and vesicular displacement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for p-HYDROXYNOREPHEDRINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.